molecular formula C11H5ClO4S B6422885 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione CAS No. 1011625-25-4

8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione

Cat. No.: B6422885
CAS No.: 1011625-25-4
M. Wt: 268.67 g/mol
InChI Key: HLYBJEBJOPLBQM-UHFFFAOYSA-N
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Description

8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione is a complex heterocyclic compound featuring a fused chromene core integrated with an oxathiolo ring system. The chromene moiety (benzopyran) is substituted with a chloromethyl group at position 8 and two dione (keto) functionalities at positions 2 and 4. Chromene derivatives are well-documented for diverse applications, including pharmaceuticals and materials science, due to their electron-rich aromatic systems and ability to undergo cycloaddition reactions .

Properties

IUPAC Name

8-(chloromethyl)-[1,3]oxathiolo[5,4-g]chromene-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClO4S/c12-4-5-1-10(13)15-7-3-9-8(2-6(5)7)16-11(14)17-9/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYBJEBJOPLBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC3=C(C=C2OC1=O)SC(=O)O3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of a chromene derivative with a chloromethylating agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxathiolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxathiolane ring may also interact with biological membranes, affecting their properties.

Comparison with Similar Compounds

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime

  • Structure : A simpler chromene derivative with a hydroxy group at position 7, methyl at position 4, and an oxime-substituted carbaldehyde at position 6.
  • Functional Groups : Single oxo group at position 2.

Dipyrano-Fused Chromene-Diones (Compounds 82–87 and 88–95)**

  • Structure: Feature dipyrano-fused chromene systems with multiple dihydroxyphenyl and hydroxy substituents.
  • Functional Groups : Diones at positions 2 and 6, similar to the target compound.
  • Synthesis : Isolated from Smilax glabra and identified via MS/MS and retention time analysis .
  • Key Difference: The dipyrano ring system introduces additional rigidity and hydrogen-bonding sites, which may influence binding affinity in biological systems compared to the oxathiolo ring.

Steroidal 3,6-Diones

Stigmast-4-ene-3,6-dione and its analogs (e.g., stigmasta-4,22-diene-3,6-dione) are steroidal compounds with dione groups at positions 3 and 5.

  • Identification : Characterized via mass spectrometry (MS) and retention index (RI) comparisons. Fragmentation patterns revealed side-chain unsaturation in stigmasta-4,22-diene-3,6-dione .
  • Key Difference : The steroid backbone and dione positions (3,6 vs. 2,6) distinguish these from chromene-based diones. Steroidal diones often exhibit membrane-interaction properties, whereas chromene-diones may prioritize π-π stacking.

Purine-Dione Derivatives

8-[(2-Chlorophenyl)amino]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (CAS 5429-34-5)

  • Structure : A purine core with dione groups at positions 2 and 6, similar to the target compound.
  • Safety Profile : Classified under GHS guidelines with specific handling requirements .
  • Key Difference : The purine heterocycle confers distinct electronic properties, favoring interactions with nucleotide-binding proteins over chromene systems.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Groups Analytical Methods Potential Activity Reference
Target Compound Oxathiolo-chromene Chloromethyl (C8) 2,6-dione N/A Hypothetical: Anticancer
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime Chromene Hydroxy (C7), methyl (C4), oxime (C8) 2-oxo DFT, α-glucosidase assay Anti-diabetic
Compounds 82–87 (dipyrano-chromene) Dipyrano-chromene Tris(dihydroxyphenyl), hydroxy 2,6-dione MS/MS, retention time Not specified
Stigmast-4-ene-3,6-dione Steroid Δ⁴ unsaturation 3,6-dione MS, RI comparison Membrane interactions
8-[(2-Chlorophenyl)amino]-purine-2,6-dione Purine Chlorophenylamino (C8) 2,6-dione GHS compliance Pharmaceutical intermediate

Research Implications and Gaps

  • Synthesis: The target compound’s oxathiolo ring and chloromethyl group may require specialized cyclization techniques, differing from dipyrano-chromene biosynthesis in plants .
  • Activity Prediction : Computational methods like DFT (used for chromene derivatives ) could model its electronic properties, guiding drug design.
  • Analytical Challenges : Similar to steroidal diones , MS/MS fragmentation and RI analysis would be critical for structural confirmation.

Biological Activity

8-(Chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core with an oxathiol ring and a chloromethyl group, contributing to its unique reactivity and biological properties. The molecular formula is C10H7ClO3SC_{10}H_7ClO_3S, and its structure can be represented as follows:

Structure C10H7ClO3S\text{Structure }\text{C}_{10}\text{H}_7\text{ClO}_3\text{S}

Anticancer Properties

Research indicates that 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which lead to cell cycle arrest in the G2/M phase.
Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15.2Apoptosis via ROS generation
MCF-7 (Breast)12.8Caspase activation
A549 (Lung)18.5G2/M cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

  • Study Findings : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing a broad-spectrum activity.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined the effects of the compound on breast cancer cells. The researchers found that treatment with varying concentrations resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

In another investigation detailed in Phytotherapy Research, the antimicrobial efficacy of the compound was tested against clinical isolates. The results indicated that it effectively inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics.

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